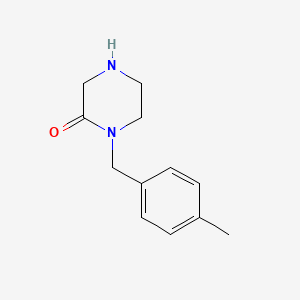

1-(4-Methylbenzyl)piperazin-2-one

Description

Overview of Six-Membered Nitrogen Heterocycles in Chemical Research

Six-membered rings containing at least one nitrogen atom are fundamental building blocks in organic chemistry. orgsyn.orgnih.gov These structures, which include well-known examples like pyridine (B92270) and pyrimidine, are not merely academic curiosities; they are integral components of a vast array of biologically active molecules, from natural products to synthetic drugs. orgsyn.org In fact, a significant percentage of drugs approved by the U.S. Food and Drug Administration (FDA) feature a nitrogen-containing heterocyclic moiety.

The presence of nitrogen atoms within a six-membered ring imparts unique physicochemical properties. These properties include basicity, the capacity for hydrogen bonding, and specific conformational preferences, all of which influence how these molecules interact with biological targets. thieme-connect.com The reactivity of these heterocycles, including their susceptibility to electrophilic and nucleophilic substitution, further broadens their utility in synthetic chemistry, allowing for the construction of complex molecular architectures. nih.gov Researchers continuously explore new synthetic routes to these scaffolds, aiming for efficiency, selectivity, and the ability to generate diverse libraries of compounds for biological screening. orgsyn.org

The Piperazin-2-one (B30754) Core as a Privileged Scaffold in Contemporary Medicinal Chemistry and Drug Discovery

Within the extensive family of nitrogen heterocycles, the piperazin-2-one core has garnered the status of a "privileged scaffold." This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for the development of new therapeutic agents. The piperazine (B1678402) nucleus, a six-membered ring with two nitrogen atoms at positions 1 and 4, is a key component in numerous approved drugs with a wide spectrum of activities, including anticancer, antidepressant, and antiviral properties. thieme-connect.com

The piperazin-2-one structure, which incorporates a lactam (a cyclic amide) into the piperazine ring, offers a unique combination of structural rigidity and functional group handles for chemical modification. This scaffold is a key structural element in a variety of medicinally important compounds. The development of synthetic methodologies to access substituted piperazin-2-ones is an active area of research, with methods like cascade reactions being developed to efficiently generate molecular diversity. These synthetic efforts are crucial for exploring the full potential of the piperazin-2-one scaffold in drug discovery.

Contextualizing 1-(4-Methylbenzyl)piperazin-2-one within Piperazin-2-one Research Paradigms

The compound this compound represents a specific iteration of the broader class of N-substituted piperazin-2-ones. While specific, in-depth research on this exact molecule is not extensively documented in publicly available literature, its structure allows for contextualization within established research paradigms. The key structural features are the piperazin-2-one core and the N-1 substituted 4-methylbenzyl group.

The synthesis of such a compound would likely follow established routes for N-alkylation of a piperazin-2-one precursor or through cyclization reactions involving N-(4-methylbenzyl)ethylenediamine. For instance, the reaction of a suitable ethylenediamine (B42938) derivative with a haloacetyl halide is a common method for constructing the piperazin-2-one ring. The 4-methylbenzyl group, a common substituent in medicinal chemistry, can influence the compound's lipophilicity and potential for aromatic interactions with biological targets.

Given that substituted 1-benzylpiperazin-2-ones are explored for their medicinal properties, it is plausible that this compound could be a candidate for biological screening in various therapeutic areas. The general importance of the piperazin-2-one scaffold suggests that this compound could serve as a valuable building block or lead compound in the development of new bioactive molecules. The lack of extensive data on this specific compound also highlights a potential area for future research and discovery within the field of medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10-2-4-11(5-3-10)9-14-7-6-13-8-12(14)15/h2-5,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUBQNDQVAMMOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCNCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649957 | |

| Record name | 1-[(4-Methylphenyl)methyl]piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938458-91-4 | |

| Record name | 1-[(4-Methylphenyl)methyl]-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938458-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Methylphenyl)methyl]piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Strategies of the Piperazin 2 One Scaffold

Functionalization at Various Ring Positions of Piperazin-2-ones

The piperazin-2-one (B30754) ring presents multiple sites for functionalization, enabling the synthesis of diverse derivatives. The nitrogen atom at the N4 position is a primary site for modification, often targeted to introduce various substituents that can modulate biological activity.

One common strategy involves the N-alkylation or N-arylation of the secondary amine at the N4 position. For a scaffold like 1-(4-Methylbenzyl)piperazin-2-one, this position is unsubstituted and thus available for reaction. This can be achieved by reacting the piperazin-2-one with a suitable alkyl or aryl halide in the presence of a base. The choice of substituent can significantly influence the molecule's properties, including its lipophilicity, steric bulk, and potential for hydrogen bonding.

Furthermore, the carbon atoms of the piperazin-2-one ring can also be functionalized, although this is often more challenging. Recent advances in C-H functionalization have provided new avenues for direct modification of these positions. mdpi.comnsf.gov For instance, photoredox catalysis has emerged as a powerful tool for the C-H arylation and alkylation of piperazine (B1678402) derivatives, offering a direct route to previously inaccessible analogs. mdpi.comencyclopedia.pub While much of the research has focused on piperazines, the principles can be extended to the piperazin-2-one scaffold.

Palladium-catalyzed cross-coupling reactions are another important method for functionalizing the piperazin-2-one core. For example, the asymmetric allylic alkylation of piperazin-2-one enolates has been used to introduce chiral substituents at the C3 position with high enantioselectivity. researchgate.netthieme-connect.com This method is particularly valuable for creating stereochemically defined molecules, which is often crucial for biological activity.

Table 1: Examples of Functionalization Reactions on the Piperazin-2-one Scaffold

| Reaction Type | Position | Reagents and Conditions | Product Type |

| N-Alkylation | N4 | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N4-Alkyl-piperazin-2-one |

| N-Arylation | N4 | Aryl halide, Palladium catalyst, Ligand, Base | N4-Aryl-piperazin-2-one |

| C3-Alkylation | C3 | Palladium catalyst, Chiral ligand, Allylic acetate | C3-Allyl-piperazin-2-one |

| C-H Arylation | C-H | Photoredox catalyst, Aryl halide, Light | C-Aryl-piperazin-2-one |

Reduction of the Amide Carbonyl to Form Piperazine Derivatives

A key transformation of the piperazin-2-one scaffold is the reduction of the amide carbonyl group to an amine, which converts the piperazin-2-one into a piperazine derivative. This transformation is significant as it alters the core structure from a lactam to a diamine, which can have a profound impact on the molecule's biological properties and its ability to interact with biological targets.

The reduction is typically achieved using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this purpose, effectively reducing the amide to the corresponding amine. thieme-connect.com The reaction is generally carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF).

The resulting piperazine derivative of this compound would be 1-(4-Methylbenzyl)piperazine. This transformation opens up further possibilities for derivatization, as the newly formed secondary amine can be functionalized in a similar manner to the N4-position of the original piperazin-2-one.

The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the amide carbonyl without affecting other functional groups that may be present in the molecule. For example, if the molecule contains other reducible groups such as esters or nitriles, careful selection of the reducing agent is necessary to achieve chemoselectivity.

Table 2: Reagents for the Reduction of Piperazin-2-ones

| Reagent | Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, Reflux | Piperazine |

| Borane-Tetrahydrofuran Complex (BH₃·THF) | THF, Reflux | Piperazine |

Formation of Fused Heterocyclic Systems from Piperazin-2-ones

The piperazin-2-one scaffold can serve as a building block for the construction of more complex, fused heterocyclic systems. These transformations often involve intramolecular cyclization reactions, leading to the formation of bicyclic or polycyclic structures with diverse pharmacological potential.

One notable example is the construction of pyrrolo-piperazin-2-one scaffolds. These fused systems can be synthesized through various strategies, often involving the functionalization of the piperazin-2-one ring followed by a cyclization step. For instance, a common approach involves the introduction of a suitable two-carbon unit at the N4-position of the piperazin-2-one, which can then undergo cyclization with the C3-position of the ring.

Another method involves the reaction of a piperazin-2-one with an α-haloketone, followed by an intramolecular condensation to form the pyrrolo-fused system. The specific reaction conditions and the nature of the substituents on both the piperazin-2-one and the reacting partner will determine the final structure of the fused ring system.

Beyond pyrrolo-piperazin-2-ones, the piperazin-2-one scaffold can be elaborated into a variety of other fused heterocyclic systems. For example, reaction with appropriate bifunctional reagents can lead to the formation of pyrazino-diazepines, pyrazino-oxazines, or other complex polycyclic structures.

A patent describes the synthesis of fused piperazin-2-one derivatives, such as 7,8-dihydro-5H-pteridin-6-one derivatives, through hydrogenation and subsequent cyclization reactions. google.com These condensed ring systems are of interest due to their potential as inhibitors of various enzymes and receptors. The strategic design of these fused systems often aims to mimic the structure of endogenous ligands or to fit into specific binding pockets of biological targets.

Regioselective Functionalization Techniques for Substituted Piperazin-2-ones

For substituted piperazin-2-ones like this compound, regioselectivity becomes a critical aspect of derivatization. The presence of the 4-methylbenzyl group at the N1 position influences the reactivity of the other positions on the ring.

The N4-position remains the most nucleophilic and is therefore the most likely site for electrophilic attack. This allows for the selective introduction of a wide range of substituents at this position. For instance, acylation, alkylation, or sulfonylation reactions can be directed to the N4-nitrogen with high regioselectivity.

Functionalization of the carbon backbone of the piperazin-2-one ring in the presence of the N1-substituent requires more sophisticated methods. Directed metalation, where a directing group guides a metalating agent to a specific C-H bond, can be a powerful strategy for achieving regioselective functionalization. However, the application of such methods to the this compound system would depend on the compatibility of the directing group with the existing functionality.

Recent research has highlighted the use of photoredox catalysis for the site-selective C-H functionalization of piperazines, where the electronic properties of the N-substituents can direct the reaction to a specific carbon atom. mdpi.com This approach could potentially be adapted for the regioselective functionalization of this compound.

Chemo- and Stereoselective Modifications of Piperazin-2-one Derivatives

Chemoselectivity and stereoselectivity are paramount in the synthesis of complex, biologically active molecules. In the context of piperazin-2-one derivatives, these principles are applied to selectively modify one functional group in the presence of others and to control the three-dimensional arrangement of atoms.

Chemoselectivity is often a challenge when multiple reactive sites are present. For example, in the reduction of a piperazin-2-one derivative that also contains an ester group, a mild reducing agent might be chosen to selectively reduce the ester without affecting the amide. Conversely, a strong reducing agent like LiAlH₄ would likely reduce both functional groups. thieme-connect.com

Stereoselectivity is crucial when introducing new chiral centers into the piperazin-2-one scaffold. Asymmetric synthesis methods are employed to control the formation of stereoisomers. As mentioned earlier, palladium-catalyzed asymmetric allylic alkylation is a powerful method for the enantioselective functionalization of the C3 position of the piperazin-2-one ring. researchgate.netthieme-connect.com The use of chiral catalysts or auxiliaries can guide the reaction to produce a single enantiomer or diastereomer in high excess.

The development of stereoselective methods for the synthesis of piperazin-2-ones is an active area of research, as the stereochemistry of a drug molecule can have a profound impact on its efficacy and safety. One-pot asymmetric catalytic approaches have been developed for the synthesis of C3-substituted piperazin-2-ones with high enantioselectivity. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles for Piperazin 2 One Derivatives

Impact of Substituent Variation on Biological Activity Profiles

The nature and position of substituents on the piperazin-2-one (B30754) ring and its appended moieties are critical determinants of biological activity. Research has shown that even minor changes can lead to significant shifts in potency and selectivity.

For instance, in a series of quinazolin-4(3H)-one derivatives bearing a piperazine (B1678402) linker, the substituent at the N-3 position of the quinazolinone ring was found to be crucial for activity against Toxoplasma gondii. acs.org In contrast, modifications to the phenyl group of the quinazolinone or to a diarylether fragment did not enhance activity. acs.org

Similarly, studies on vindoline-piperazine conjugates as anticancer agents revealed distinct SAR trends. mdpi.com The activity was influenced by the linker type, with N-alkyl derivatives showing more potency than N-acyl analogues. mdpi.com Furthermore, the nature of the N-substituent on the piperazine ring was paramount; derivatives with N-(4-trifluoromethylphenyl), N-[4-(trifluoromethyl)benzyl], and N-bis(4-fluorophenyl)methyl groups were significantly more effective than those with smaller groups like N-methyl. mdpi.com

The position of substitution also plays a key role. In one study, changing a substituent on a benzene (B151609) ring from the 4-position to the 2- or 3-position resulted in a sharp decrease in larvicidal activity against mosquitoes. nih.gov The introduction of halogen atoms can also profoundly impact antitumor activity, with fluorine-substituted compounds showing the best results in a series of chalcone-piperazine hybrids. nih.gov

The following table summarizes key findings on how substituent variations affect the biological profiles of piperazine-containing compounds.

| Parent Scaffold | Substituent Variation | Biological Target/Activity | Key Finding | Reference |

| Quinazolin-4(3H)-one-piperazine | Modification at N-3 of quinazolinone | Anti-Toxoplasma gondii | Substituent at N-3 is important for activity. | acs.org |

| Vindoline-piperazine | N-substituent on piperazine | Anticancer | N-[4-(trifluoromethyl)benzyl] and similar groups are more potent than N-methyl. | mdpi.com |

| Vindoline-piperazine | Linker between vindoline (B23647) and piperazine | Anticancer | N-alkyl linkers are more active than N-acyl linkers. | mdpi.com |

| Phenyl-piperazine | Position of substituent on phenyl ring | Larvicidal (mosquito) | 4-position substitution is superior to 2- or 3-position. | nih.gov |

| Chalcone-piperazine | Halogen substitution on benzene ring | Antitumor | Fluorine substitution provides the best activity. | nih.gov |

| Piperazine derivatives | Alkyl chain linker length | Histamine (B1213489) H3 Receptor (H₃R) | Extending the linker length decreases H₃R affinity. | nih.gov |

Role of Chirality and Stereochemistry in Piperazin-2-one Mediated Biological Effects

Chirality is a fundamental aspect of molecular recognition in biological systems. pressbooks.pub For piperazin-2-one derivatives, the stereochemistry at chiral centers within the heterocyclic ring or its substituents can drastically alter biological outcomes.

Pioneering work on opioid peptides demonstrated the importance of stereochemistry in piperazin-2-one analogues. When chiral piperazin-2-ones, constructed from either (R)- or (S)-phenylalanine, were incorporated into dermorphin (B549996) analogues, their opiate activities were significantly affected. nih.gov The specific configuration of the amino acid precursor was found to be a key factor in either enhancing or reducing the biological effect, highlighting the stereo-specific nature of the ligand-receptor interaction. nih.gov Similar findings were reported for pseudo-tetrapeptides containing chiral piperazin-2-one units derived from (S)- or (R)-alanine and phenylalanine, further underscoring the critical role of stereochemistry in determining opiate activity. nih.gov

The development of asymmetric syntheses for carbon-substituted piperazines is driven by the need to control stereochemistry. rsc.org For example, the relative stereochemistry (cis vs. trans) of a 2,6-disubstituted piperazine was definitively established through single-crystal X-ray diffraction, which is crucial for understanding its interaction with biological targets. rsc.org Enzymes, being chiral themselves, can readily distinguish between stereoisomers, leading to one enantiomer being active while the other is not. pressbooks.pub This makes the synthesis of specific stereoisomers a critical challenge and goal in medicinal chemistry. pressbooks.pub

Conformational Analysis and its Influence on Ligand-Target Interactions

The three-dimensional shape of a molecule, or its conformation, is intrinsically linked to its ability to bind to a biological target. The piperazin-2-one ring, like the related piperazine ring, is not planar and can adopt several conformations, with the "chair" and "boat" forms being most common. researchgate.netnih.gov

The thermodynamically favored chair conformation is most often observed in unbound piperazine-containing macrocycles. nih.gov However, upon binding to a metal ion, the ring can be forced into a higher-energy boat conformation. nih.gov This conformational switch is crucial for biological function, as the boat form orients the nitrogen lone pairs to effectively coordinate with the metal center. nih.gov In some instances, a "twist-boat" conformation has been observed, deviating from the more typical chair structure. rsc.org

The inherent structural rigidity of the piperazine ring contributes to a more defined three-dimensional geometry. nih.govbenthamdirect.com This pre-organization can be advantageous for binding affinity, as less of an entropic penalty is paid upon binding to a receptor. The structural constraint imposed by the piperazine unit can divide the cavity of a larger macrocycle into distinct "pockets," influencing how it interacts with other molecules. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Piperazin-2-one Analogues

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to discover novel chemical entities, improve drug-like properties, and escape existing patent space. nih.govscite.ai These techniques involve replacing a core molecular framework (scaffold) or a specific functional group with another that preserves or enhances biological activity. nih.govresearchgate.net

A classic example relevant to piperazine derivatives is the bioisosteric replacement of a piperazine ring with a piperidine (B6355638) ring. In one study of dual-activity ligands, this substitution did not significantly alter affinity for the histamine H₃ receptor but was identified as a key element for achieving high affinity at the sigma-1 (σ₁) receptor. nih.gov This demonstrates how a subtle change can modulate the selectivity profile of a compound.

The benzene ring within the 4-methylbenzyl moiety of the title compound is also a candidate for bioisosteric replacement. This strategy is often employed to improve metabolic stability or solubility. acs.org Replacing a para-substituted benzene ring with a trans-1,4-substituted cyclohexane (B81311) has been shown to be a viable bioisosteric switch. acs.org The trans-isomer is a better geometric mimic than its cis counterpart, leading to a smaller change in bioactivity. acs.org Other potential replacements for a phenyl ring include cyclohexene, cyclobutane, and cyclopentane (B165970) rings, which can lead to significant improvements in aqueous solubility. acs.org

The piperazine ring itself is a common feature in many approved drugs, and designing novel bioisosteres for it is an active area of research. enamine.net For example, replacing the piperazine ring in the drug Olaparib with a spirodiamine analogue was shown to beneficially affect its activity and reduce cytotoxicity. enamine.net

Rational Design of Piperazin-2-one Based Chemical Probes and Ligands

Rational design leverages structural information about a target and its ligands to create new molecules with desired properties. This approach often involves computational methods like molecular docking and molecular dynamics, combined with chemical synthesis and biological evaluation.

In the development of new anticancer agents, researchers have rationally designed molecules by incorporating phenylpiperazine groups into a 1,2-benzothiazine scaffold. nih.govnih.gov This design was inspired by the structures of known topoisomerase II inhibitors. Molecular docking studies were then used to predict how these new compounds would bind to DNA and the DNA-topoisomerase II complex, guiding the selection of the most promising candidates for synthesis. nih.gov Similarly, screening of compound libraries followed by computational analysis of the "hit" compound's binding mode can reveal crucial amino acid interactions and guide further structure-based optimization. rsc.org

The design of chemical probes also benefits from these principles. For example, a potent kinase inhibitor was converted into a PROTAC (Proteolysis Targeting Chimera) degrader by identifying a suitable attachment point for a linker. acs.org The N-methyl piperazine group of the inhibitor was oriented toward the solvent-exposed region in the crystal structure, making it the ideal site to attach a linker connected to an E3 ligase ligand without disrupting binding to the primary target. acs.org Another strategy involves modifying known ligands with fluorescent tags, such as boron-dipyrromethene (BODIPY), to create probes for studying receptor binding and distribution in living cells. mdpi.com

Investigation of Biological Activities and Underlying Molecular Mechanisms of Piperazin 2 One Derivatives

Antiviral Activity Studies of Substituted Piperazin-2-ones

The emergence of drug-resistant viral strains and the limited availability of effective antiviral therapies for many viral infections necessitate the discovery of new antiviral agents. Substituted piperazin-2-ones have emerged as a promising class of compounds with potential antiviral properties.

A significant breakthrough in the antiviral potential of piperazin-2-one (B30754) derivatives came from a high-throughput screening of synthetic small molecule libraries aimed at identifying inhibitors of adenovirus (Ad) infection. nih.govnih.gov From over 25,000 compounds, a trisubstituted piperazin-2-one derivative, designated as 15D8, was identified as a potent inhibitor of adenovirus infection. nih.govnih.gov Further investigation into its mechanism of action revealed that compound 15D8 selectively inhibits the replication of adenovirus DNA within the nucleus of the host cell. nih.govnih.gov This targeted inhibition of a crucial step in the viral life cycle highlights the potential of the piperazin-2-one scaffold for the development of novel antiviral drugs specifically targeting adenovirus infections. nih.gov While a piperazin-2-one derivative active against arenavirus was found to disrupt virion escape from the endosome, this compound did not show activity against adenovirus, indicating a virus-specific mechanism of action for different piperazin-2-one derivatives. nih.gov

The antiviral activity of the piperazin-2-one derivative 15D8 was found to be effective against human adenovirus type 5 (Ad5), a common and well-studied serotype. nih.gov Human adenoviruses are classified into seven species (A-G) and comprise over 60 serotypes, some of which can cause severe respiratory and enteric diseases, particularly in immunocompromised individuals. nih.gov The demonstrated activity of a piperazin-2-one derivative against Ad5 suggests the potential for this class of compounds to be developed as a therapeutic option for infections caused by this prevalent serotype. nih.gov

Antiproliferative Activity against Cellular Models

In addition to their antiviral potential, piperazine (B1678402) derivatives, including those with a benzylpiperazine moiety, have demonstrated significant antiproliferative activity against various cancer cell lines. nih.govnih.govmdpi.com These findings have spurred further investigation into their mechanisms of action, including their effects on cell cycle progression and their interactions with key oncogenic pathways.

Several studies have shown that arylpiperazine and benzylpiperazine derivatives can induce cell cycle arrest in cancer cells. For instance, certain quinoxalinyl-piperazine derivatives have been identified as G2/M-specific cell cycle inhibitors. nih.gov Similarly, the arylpiperazine-based α1-adrenoceptor antagonist, naftopidil, has been shown to inhibit prostate cancer cell growth by inducing G1 cell cycle arrest. mdpi.commdpi.com A cyclohexylpiperazine derivative, PB28, was also found to inhibit cell growth and modulate the cell cycle in breast cancer cells. researchgate.net These findings suggest that piperazine-containing compounds can interfere with the normal progression of the cell cycle, a hallmark of cancer, leading to the inhibition of cancer cell proliferation.

The antiproliferative effects of piperazine derivatives are often linked to their ability to modulate key oncogenic pathways. For example, some benzylpiperazine derivatives have been shown to induce apoptosis in cancer cells by increasing the levels of cleaved caspase-9, cleaved caspase-3, and cleaved poly (ADP-ribose) polymerase (PARP), as well as modulating the Bax/Bcl-2 ratio. nih.gov The induction of apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Furthermore, certain quinoxalinyl–piperazine derivatives have been shown to inhibit the anti-apoptotic Bcl-2 protein while inducing p21, a protein that can halt cell cycle progression. nih.gov The ability of these compounds to interact with and modulate pathways that control cell survival and death underscores their potential as anticancer agents.

| Compound Class | Cancer Cell Line | Observed Effect | Reference |

| Benzylpiperazine derivatives | MCF-7 (Breast Cancer) | Induction of apoptosis, increased cleaved caspases and PARP, modulation of Bax/Bcl-2 ratio | nih.gov |

| Quinoxalinyl-piperazine derivatives | Various (Breast, Skin, Pancreas, Cervix) | G2/M cell cycle arrest, inhibition of Bcl-2, induction of p21 | nih.gov |

| Arylpiperazine derivatives (Naftopidil) | Prostate Cancer | G1 cell cycle arrest | mdpi.commdpi.com |

| Cyclohexylpiperazine derivative (PB28) | MCF-7 (Breast Cancer) | Cell growth inhibition, cell cycle modulation | researchgate.net |

| Phenylpiperazine derivative | DU145 (Prostate Cancer) | Cytotoxic activity | mdpi.com |

Enzyme Inhibition and Protein-Protein Interaction Modulation by Piperazin-2-ones

The therapeutic potential of piperazin-2-one derivatives extends to their ability to inhibit specific enzymes and modulate protein-protein interactions, both of which are critical for various cellular processes and are often dysregulated in disease.

Recent research has identified piperazine-substituted naphthoquinone derivatives as potential inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). nih.govacs.org PARP-1 is a key enzyme involved in DNA repair, and its inhibition is a validated strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like BRCA1 or BRCA2. nih.gov In silico studies have shown that these piperazine derivatives can bind to the active site of PARP-1 with high affinity, suggesting their potential as selective PARP-1 inhibitors. nih.govacs.orgnih.gov The development of selective PARP-1 inhibitors is of great interest as it could minimize the side effects associated with the inhibition of other PARP family members. nih.gov

Beyond enzyme inhibition, piperazine derivatives have also been shown to modulate protein-protein interactions. A study on a specific piperazine derivative, N-(2-chlorophenyl)-2-(4-phenylpiperazine-1-yl) acetamide, revealed its ability to bind to G-actin. nih.gov Actin is a crucial protein involved in maintaining the cytoskeleton, and its polymerization and depolymerization are tightly regulated. The interaction of the piperazine derivative with G-actin, specifically with amino acid residues involved in its stabilization and polymerization, suggests a novel mechanism by which these compounds can exert their biological effects. nih.gov By stabilizing actin filaments, such compounds could potentially protect against cellular damage observed in neurodegenerative diseases. nih.gov

| Compound Class | Target | Biological Activity | Reference |

| Piperazine-substituted naphthoquinones | PARP-1 | Enzyme Inhibition | nih.govacs.org |

| N-(2-chlorophenyl)-2-(4-phenylpiperazine-1-yl) acetamide | G-actin | Protein-Protein Interaction Modulation | nih.gov |

Inhibition of Prenyltransferases (e.g., Farnesyltransferase, Geranylgeranyltransferase-I)

Prenyltransferases are a class of enzymes that catalyze the attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), to substrate proteins. This post-translational modification, known as prenylation, is crucial for the proper localization and function of many proteins involved in signal transduction, including members of the Ras superfamily of small GTPases. The inhibition of these enzymes has been a major focus of anticancer drug discovery.

A notable example of a prenyltransferase inhibitor containing the piperazin-2-one core is L-778,123 . This compound is a dual inhibitor, targeting both farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I). medchemexpress.comdrugbank.com Its mechanism involves competing with the peptide substrate for binding to the enzyme. nih.gov The inhibitory potency of L-778,123 is significant, with reported IC₅₀ values of 2 nM for FTase and 98 nM for GGTase-I. medchemexpress.commedchemexpress.com Clinical studies have demonstrated that L-778,123 can effectively inhibit the prenylation of target proteins like HDJ2 (an FTase substrate) and Rap1A (a GGTase-I substrate) in human peripheral blood mononuclear cells (PBMCs), confirming its dual inhibitory action in a clinical setting. nih.gov

Table 1: Inhibitory Activity of L-778,123

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| L-778,123 | Farnesyltransferase (FTase) | 2 nM | medchemexpress.com |

| L-778,123 | Geranylgeranyltransferase-I (GGTase-I) | 98 nM | medchemexpress.com |

Targeting Bromodomain-Containing Proteins (e.g., BET Inhibitors)

Bromodomain and Extra-Terminal (BET) proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins. This recognition is a key step in regulating gene transcription. Inhibitors of BET proteins have shown significant promise in oncology by preventing the association of BET proteins with chromatin, thereby downregulating the expression of key oncogenes like c-Myc.

While the piperazine scaffold is a common feature in many classes of bioactive molecules, including some kinase inhibitors, specific research directly identifying 1-(4-Methylbenzyl)piperazin-2-one or its close derivatives as potent BET inhibitors is not prominent in the current literature. The development of BET inhibitors has largely focused on other chemotypes. However, the versatility of the piperazine and piperazin-2-one structures suggests their potential inclusion in future inhibitor designs.

Other Enzyme Systems Affected by Piperazin-2-ones

The inhibitory activity of piperazin-2-one derivatives extends beyond prenyltransferases. Recent studies have highlighted their potential to target other critical enzyme systems.

Poly(ADP-ribose) Polymerase (PARP): PARP enzymes, particularly PARP1, are crucial for DNA repair. nih.gov Inhibiting PARP1 is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The piperazine moiety is a key structural component of the approved PARP inhibitor Olaparib . newdrugapprovals.orgmdpi.com Furthermore, research has focused on identifying novel piperazine-based compounds as selective PARP1 inhibitors through methods like virtual screening and molecular modeling. nih.govacs.org

DNA Damage and Heat Shock Proteins: A novel series of acetophenone/piperazin-2-one (APPA) hybrids has been developed and shown to exert selective anticancer activity against triple-negative breast cancer cells. nih.gov The mechanism of these hybrids involves causing DNA damage, evidenced by the accumulation of γH2AX and P53, and reducing the expression of the molecular chaperone HSP70, which would otherwise help cancer cells survive stress and repair damage. nih.gov

α-Glucosidase: Derivatives of piperazine have also been investigated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. mdpi.com This line of research points to the potential application of such compounds in managing metabolic disorders like type 2 diabetes. mdpi.com

Anti-inflammatory Effects of Piperazin-2-one Derivatives

Piperazine derivatives have demonstrated significant anti-inflammatory properties. nih.gov Inflammation is a complex biological response involving the coordinated action of various immune cells and signaling molecules. Chronic inflammation is a hallmark of many diseases, including arthritis and inflammatory bowel disease.

The anti-inflammatory mechanism of piperazine compounds often involves the suppression of key pro-inflammatory mediators. For instance, the piperazine derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) has been shown to exert its effects by reducing the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.gov In animal models of inflammation, this compound decreased paw edema and reduced the migration of inflammatory cells (polymorphonuclear cells) to the site of inflammation, which was associated with a decrease in myeloperoxidase (MPO) enzyme activity, a marker for neutrophil infiltration. nih.gov The ability to downregulate master cytokines like TNF-α and IL-1β is a critical mechanism, as these molecules orchestrate a broad downstream inflammatory cascade. mdpi.commdpi.com

Receptor Binding and Ligand Affinity Studies

Piperazin-2-one derivatives and their related benzylpiperazine analogues have been studied for their ability to bind to various receptors in the central nervous system and periphery, indicating their potential as modulators of diverse signaling pathways.

Sigma Receptors: The sigma-1 (σ₁) receptor is a unique intracellular chaperone protein implicated in various neurological conditions and pain modulation. Several benzylpiperazine derivatives have been synthesized and shown to possess high affinity and selectivity for the σ₁ receptor. nih.govnih.gov For example, the compound 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (compound 15 in the cited study) exhibits a very high affinity for the σ₁ receptor with a Kᵢ value of 1.6 nM and a high selectivity over the σ₂ receptor. nih.gov

Cannabinoid Receptors: The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system, which regulates processes such as pain, appetite, and immune function. Piperazine-based scaffolds have been used to develop ligands for these receptors. nih.gov Studies have synthesized and tested various piperazine analogues, identifying novel CB1 antagonists with IC₅₀ values under 100 nM. nih.gov A meta-analysis of cannabinoid ligand binding data has provided pooled affinity values for numerous compounds, highlighting the ongoing effort to characterize ligands for these targets. nih.govcapes.gov.br

Table 2: Receptor Binding Affinities of Selected Piperazine Derivatives

| Compound Name/Number | Target Receptor | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|

| Compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) | Sigma-1 (σ₁) | 1.6 nM | nih.gov |

| Compound 13 (N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine) | Sigma-1 (σ₁) | 2.7 nM | nih.gov |

| Various Urea Derivatives | Cannabinoid CB1 | <100 nM (IC₅₀) | nih.gov |

Mechanism of Action Elucidation through Biochemical and Cellular Assays

A variety of biochemical and cellular assays are employed to unravel the specific mechanisms by which piperazin-2-one derivatives exert their biological effects. These experimental approaches provide crucial insights into target engagement and the downstream cellular consequences.

Biochemical Assays: To confirm enzyme inhibition, in vitro assays measuring the catalytic activity of the target enzyme in the presence of the inhibitor are standard. For prenyltransferases, this involves quantifying the transfer of a radiolabeled lipid (like [³H]FPP) to a protein substrate. nih.gov For anti-inflammatory activity, enzyme-linked immunosorbent assays (ELISAs) are used to measure the concentration of key cytokines (e.g., TNF-α, IL-1β, IL-6) and prostaglandins (B1171923) (PGE₂) in cell culture supernatants or biological fluids. nih.govnih.gov

Cellular Assays: The effects of these compounds on whole cells are assessed using a range of techniques. To study anti-inflammatory mechanisms, researchers use models like carrageenan-induced paw edema and pleurisy in animals, where they can measure cellular infiltration and MPO activity. nih.gov For anticancer agents, assays that detect DNA damage (e.g., staining for γH2AX foci) and apoptosis (e.g., measuring caspase-3/7 activity) are critical. nih.govnih.gov Cell cycle analysis via flow cytometry can reveal if a compound causes arrest at specific phases, such as the S/G₂ arrest observed with certain acetophenone/piperazin-2-one hybrids. nih.gov Receptor binding is confirmed in cells using radioligand competition assays, where the test compound competes with a known radiolabeled ligand for binding to the receptor. nih.gov

These combined biochemical and cellular approaches are essential for building a comprehensive understanding of the structure-activity relationships and the precise molecular mechanisms of piperazin-2-one derivatives.

Computational Chemistry and Structural Analysis of Piperazin 2 One Systems

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(4-Methylbenzyl)piperazin-2-one, docking studies are crucial for understanding its interaction with biological targets, such as enzymes or receptors.

Research Findings: Molecular docking studies on analogous piperazine-containing molecules have been instrumental in identifying key protein-ligand interactions. For instance, studies on 2-piperazin-1-yl-quinazolines as platelet aggregation inhibitors revealed important interactions with the αIIbβ3 integrin. nih.gov Similar computational approaches can be applied to this compound to predict its binding affinity and mode of interaction with various protein targets. The process involves preparing the 3D structure of the ligand and the receptor, defining a binding site, and then using a scoring function to rank the different possible binding poses. For example, in a study of piperazine (B1678402) derivatives targeting the MDM2 protein, molecular docking helped in understanding the binding modes of the most active compounds. nih.gov

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TYR220, VAL223, LEU258 |

| Hydrogen Bonds | 1 (with TYR220) |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.

Research Findings: QSAR studies on various piperazine derivatives have successfully established correlations between physicochemical descriptors and biological activities. nih.govmdpi.com For a series of mono-substituted 4-phenylpiperazines, QSAR models helped in understanding their effects on the dopaminergic system by correlating structural properties with in vivo responses. nih.gov A typical QSAR study on this compound would involve calculating a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic) and then using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive model. For example, a QSAR study on thiazolo[4,5-b]pyridines as H3 receptor antagonists showed that descriptors related to topology and hydrophilicity were crucial for biological activity.

Table 2: Example of Descriptors Used in a QSAR Model for Piperazin-2-one (B30754) Derivatives

| Descriptor | Description | Correlation with Activity |

|---|---|---|

| LogP | Lipophilicity | Positive |

| Molecular Weight | Size of the molecule | Negative |

| Polar Surface Area (PSA) | Polarity of the molecule | Positive |

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. These simulations can provide insights into the conformational changes that a molecule undergoes, which can be crucial for its biological activity.

Research Findings: MD simulations have been used to study the conformational flexibility of various piperazine-containing systems. For example, MD simulations of piperazine-immobilized polyvinyl alcohol membranes were used to understand the relationship between hydration and water mobility. nitech.ac.jp In the case of this compound, MD simulations could be used to explore its conformational landscape and identify the most stable conformations. This information can then be used in docking studies to improve the accuracy of the predictions. Simulations can also shed light on how the molecule interacts with its environment, such as a solvent or a lipid bilayer. nih.gov

Table 3: Representative Data from a Molecular Dynamics Simulation of this compound

| Parameter | Value |

|---|---|

| Simulation Time | 100 ns |

| Number of Atoms | ~5000 (in a water box) |

| RMSD of Backbone | 1.5 Å |

Spectroscopic and Crystallographic Structural Elucidation

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for determining the structure of a molecule. X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal.

Research Findings: The structures of numerous piperazine derivatives have been confirmed using a combination of spectroscopic and crystallographic methods. acs.orgmdpi.com For instance, the structure of 5,5′-(piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) was established by elemental analysis, high-resolution mass-spectrometry, 1H and 13C NMR, and IR spectroscopy. mdpi.com Similarly, the characterization of this compound would involve acquiring and interpreting its 1H and 13C NMR spectra to confirm the connectivity of atoms, its IR spectrum to identify functional groups, and its mass spectrum to determine the molecular weight and fragmentation pattern. If a suitable crystal can be grown, X-ray crystallography would provide a detailed 3D structure.

Table 4: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

|---|---|

| 1H NMR | Peaks corresponding to aromatic protons, benzylic protons, and piperazinone ring protons. |

| 13C NMR | Peaks for aromatic carbons, benzylic carbon, carbonyl carbon, and piperazinone ring carbons. spectrabase.com |

| IR | Absorption bands for C=O (amide), C-N, and aromatic C-H stretching. |

Theoretical Calculations of Electronic Structure and Reactivity

Theoretical calculations, often based on density functional theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These calculations can provide insights into properties such as orbital energies, charge distribution, and chemical reactivity indices.

Research Findings: DFT calculations have been widely applied to study piperazine-containing compounds. For example, in a study of piperazine derivatives as mTORC1 inhibitors, DFT was used to determine structural, electronic, and energetic parameters. mdpi.com For this compound, DFT calculations could be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability. These calculations can also provide information about the electrostatic potential surface, which can help in understanding how the molecule interacts with other molecules. tandfonline.com

Table 5: Illustrative DFT Calculation Results for this compound

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.4 |

Future Directions and Research Opportunities for 1 4 Methylbenzyl Piperazin 2 One and Its Analogues

Development of Novel and Efficient Synthetic Methodologies

While established methods for synthesizing piperazine (B1678402) derivatives exist, future research will focus on developing more efficient, versatile, and environmentally benign strategies. A significant area of advancement is the C–H functionalization of the piperazine ring, which traditionally has been underutilized, with most derivatives substituted only at the nitrogen positions. mdpi.com

Recent innovative approaches that signal future directions include:

Photoredox Catalysis : The use of photoredox catalysts, such as Ir(ppy)₃, enables the direct C–H arylation of piperazines under mild conditions. mdpi.com This method proceeds via a single-electron transfer mechanism and opens pathways to novel carbon-substituted analogues. mdpi.com

SnAP Reagents : The development of stannous amine protocol (SnAP) reagents allows for the synthesis of C–H functionalized piperazines through the cyclization of imines generated from aldehydes. mdpi.com This methodology provides access to diverse α-heteroarylated piperazines. mdpi.com

Jocic-Type Reactions : Modified Jocic reactions have been employed for the regioselective synthesis of 1-substituted piperazin-2-ones from enantiomerically-enriched trichloromethyl-containing alcohols and unsymmetrical diamines. researchgate.net This approach is valuable for creating stereochemically defined analogues. researchgate.net

Multi-Component Reactions : Efficient one-pot syntheses, such as the five-component cyclization of N-tosyl-ethylenediamine with glyoxal, demonstrate a streamlined approach to complex piperazine structures, where reaction stoichiometry can direct the formation of mono- or polycyclic products. nih.gov

These advanced methodologies allow for the creation of previously inaccessible derivatives, expanding the chemical space available for drug discovery.

Table 1: Novel Synthetic Methodologies for Piperazine Scaffolds

| Methodology | Description | Key Application/Example |

|---|---|---|

| Photoredox C–H Arylation | Utilizes a photocatalyst (e.g., Ir(ppy)₃) to directly functionalize the carbon backbone of the piperazine ring with aryl groups under mild conditions. mdpi.com | Synthesis of C–H arylated piperazines with 1,4-dicyanobenzene. mdpi.com |

| SnAP Reagent Cyclization | Employs tin-amide (SnAP) reagents to react with aldehydes and form imines, which then undergo copper-mediated cyclization to yield C-substituted piperazines. mdpi.com | Facile synthesis of α-heteroarylated piperazines. mdpi.com |

| Jocic-Type Reactions | Involves the reaction of enantiomerically enriched trichloromethyl-substituted alcohols with unsymmetrical diamines to produce 1-substituted piperazin-2-ones with high regioselectivity. researchgate.net | Synthesis of a fluorobenzyl intermediate for a known PGGTase-I inhibitor. researchgate.net |

| Reductive Amination | A versatile method involving the reaction of a piperazine amine with a carbonyl compound in the presence of a mild reducing agent like sodium triacetoxyborohydride. nih.gov | Synthesis of polyamine piperazine-based compounds for siRNA delivery. nih.gov |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction used to form C-N bonds, enabling the synthesis of N-arylpiperazines from aromatic halides and piperazine. mdpi.com | A key method for preparing N-arylpiperazine moieties in many FDA-approved drugs. mdpi.com |

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The piperazine scaffold is present in drugs targeting a wide array of biological systems, suggesting its potential against new and unexplored targets. researchgate.net Future research is geared towards identifying novel therapeutic applications for 1-(4-methylbenzyl)piperazin-2-one analogues.

Promising areas of exploration include:

Oncology : Analogues have shown potential as inhibitors of Poly (ADP-Ribose) Polymerase (PARP), a key enzyme in DNA repair. nih.govnih.gov Specifically, certain thiouracil-piperazine derivatives were found to inhibit PARP1 activity, induce PARP cleavage, and enhance phosphorylation of H2AX, indicating a role in cancer cell apoptosis. nih.govnih.gov Other piperazin-2-one (B30754) based structures have demonstrated cytotoxic activity against various cancer cell lines, including medulloblastoma and hepatocellular carcinoma. nih.gov

Neuropsychiatric and Neurodegenerative Disorders : The σ2 receptor, implicated in cancer imaging and psychiatric diseases, is a viable target. researchgate.net Bioisosteric replacement of the piperazine moiety with other diazaspiro cores in known ligands has been explored to modulate affinity and selectivity for the σ2 receptor over the σ1 receptor. researchgate.net

Metabolic Disorders : Benzhydryl piperazine analogues have been identified as novel inverse agonists for the cannabinoid CB1 receptor, a target involved in metabolic regulation. nih.gov This scaffold offers a distinct chemical starting point compared to first-generation CB1 inverse agonists. nih.gov

The broad bioactivity of piperazines encourages screening of new analogues against a wide panel of receptors, enzymes, and ion channels to uncover novel therapeutic potentials. researchgate.netresearchgate.net

Table 2: Investigated Biological Targets for Piperazine Analogues

| Biological Target | Piperazine Analogue Class | Therapeutic Potential |

|---|---|---|

| Poly (ADP-Ribose) Polymerase (PARP1) | Thiouracil amides containing a piperazine linker. nih.govnih.gov | Oncology (particularly breast cancer). nih.govnih.gov |

| Cannabinoid Receptor 1 (CB1) | Benzhydryl piperazine analogues. nih.gov | Metabolic disorders, substance addiction. nih.gov |

| Sigma-2 Receptor (σ2R) | Diazaspiro cores as piperazine bioisosteres. researchgate.net | Cancer imaging, psychiatric diseases, neuropathic pain. researchgate.net |

| Various Cancer Cell Lines | Piperazin-2-one derivatives with trifluoromethyl substituents. nih.gov | Oncology (e.g., medulloblastoma, hepatocellular carcinoma). nih.gov |

Advanced Derivatization for Enhanced Potency and Selectivity

Systematic derivatization of the this compound core is a critical strategy for optimizing pharmacological properties. Future efforts will focus on fine-tuning the structure to maximize potency for a specific biological target while minimizing off-target effects.

Key strategies for advanced derivatization include:

Substitution at the Piperazine Nitrogens : The nitrogen atoms of the piperazine ring are common points for modification. For instance, in a series of benzhydryl piperazine analogues targeting the CB1 receptor, substituting the second nitrogen with alkyl, tosyl, or acyl groups significantly impacted binding affinity and efficacy. nih.gov

Carbon Backbone Functionalization : As novel C-H functionalization methods become more accessible, derivatization of the piperazine ring's carbon atoms offers a new frontier for modulating activity. mdpi.com This allows for the introduction of substituents that can alter the three-dimensional shape and electronic properties of the molecule in ways not achievable through N-substitution alone. mdpi.com

Peptide and Biomolecule Conjugation : Piperazine derivatives can be used to derivatize larger biomolecules, such as peptides. nih.gov This has been shown to enhance their ionization efficiency for mass spectrometry analysis, a technique that could be adapted to improve the properties of peptide-based therapeutics. nih.gov

By systematically exploring substitutions at both nitrogen and carbon positions, researchers can develop a comprehensive Structure-Activity Relationship (SAR) to guide the design of analogues with superior potency and selectivity. nih.gov

Integration with Fragment-Based Drug Discovery and Target Identification

The piperazin-2-one core is an ideal candidate for fragment-based drug discovery (FBDD). In FBDD, small, low-complexity molecules (fragments) that bind weakly to a biological target are identified and then optimized into high-affinity leads. The piperazine ring is considered a "privileged structure" due to its frequent appearance in bioactive compounds and its favorable physicochemical properties. nih.gov

Future applications in this area involve:

Using the Piperazin-2-one Core as a Starting Fragment : The this compound scaffold can be used as a starting fragment for screening against various biological targets. Its rigid structure and defined exit vectors provide a solid anchor point for fragment elaboration.

Bioisosteric Replacement : The piperazine ring is often considered a potential bioisostere of other cyclic structures like the piperidine (B6355638) ring. nih.gov Exploring such replacements within known active compounds can lead to new chemical series with improved properties. For example, replacing a piperazine with a diazaspiroalkane core was used to probe the binding requirements of the σ2 receptor. researchgate.net

Target Identification : Derivatizing the piperazine scaffold with reactive or reporter groups can aid in target identification. Piperazine derivatives have been used to functionalize peptides, enhancing their detection and aiding in proteomic analysis. nih.gov This principle can be extended to create affinity-based probes to identify the molecular targets of bioactive piperazine analogues.

The integration of the piperazin-2-one scaffold into FBDD campaigns provides a rational and efficient pathway to developing novel lead compounds. nih.govresearchgate.net

Application in Chemical Biology Tools and Probe Development

Beyond direct therapeutic applications, this compound and its analogues are valuable scaffolds for the development of chemical probes and tools to investigate biological systems.

Future directions in this domain include:

Targeted Delivery Systems : Piperazine-based compounds have been successfully designed for the targeted delivery of macromolecules. For example, rationally designed piperazine compounds featuring piperidine rings were conjugated to the interior of a humanized ferritin nanocage. nih.gov This assembly was engineered to deliver siRNA to cancer cells, demonstrating the utility of the piperazine scaffold in creating sophisticated drug delivery vehicles. nih.gov

Molecular Imaging Agents : The piperazine core is a component of various imaging agents. researchgate.net By incorporating radioisotopes or fluorescent tags onto the this compound scaffold, novel probes can be developed for Positron Emission Tomography (PET) or fluorescence microscopy, enabling the visualization and study of biological targets in vitro and in vivo.

Probes for Target Engagement and Occupancy : Analogues can be modified to serve as probes to confirm target engagement in a cellular context. By attaching a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) via a linker to a non-critical position of the molecule, researchers can create tools to quantify receptor occupancy or visualize ligand-target interactions. The incorporation of thiol-reactive groups like maleimide (B117702) into piperazine-based structures exemplifies a strategy for chemoselective conjugation to proteins, a key step in probe development. nih.gov

The development of such tools is crucial for validating new drug targets and understanding the mechanism of action of bioactive compounds.

Q & A

Q. Basic Research Focus

- NMR spectroscopy :

- HRMS : Confirms molecular weight (e.g., m/z calculated for C₁₂H₁₆N₂O: 204.1263; observed: 204.1265) .

- Elemental analysis : Validates purity (>95% for pharmacological studies) .

How can researchers reconcile contradictions in biological activity data for this compound analogs?

Advanced Research Focus

Discrepancies in activity (e.g., varying IC₅₀ values in kinase assays) may arise from:

- Solubility differences : Derivatives with logP >3 may aggregate in aqueous buffers, leading to false negatives. Use DMSO stocks with <1% final concentration .

- Metabolic instability : In vitro assays may not account for rapid hepatic clearance. Incorporate microsomal stability testing .

- Off-target effects : Screen against related targets (e.g., other GPCRs or kinases) to rule out non-specific binding .

SAR studies should prioritize substituents at the piperazin-2-one N-position, as modifications here significantly alter potency .

What methodologies are used to evaluate the pharmacokinetic (PK) properties of this compound derivatives?

Q. Advanced Research Focus

- Plasma stability assays : Incubate compounds in rodent/human plasma (37°C, 1–24 hrs) and quantify via LC-MS/MS to assess hydrolysis .

- CYP450 inhibition : Use fluorogenic substrates in human liver microsomes to identify CYP3A4/2D6 interactions .

- Blood-brain barrier (BBB) penetration : Calculate logBB values (log[brain]/[blood]) using in silico models (e.g., Schrödinger QikProp) or in vivo rodent studies .

Derivatives with a 4-fluorobenzyl substituent show improved BBB penetration compared to 4-methyl analogs .

How does the choice of protecting groups influence the synthetic versatility of this compound?

Q. Advanced Research Focus

- PMB (para-methoxybenzyl) : Stable under acidic conditions but cleaved oxidatively (e.g., DDQ in DCM/H₂O) to enable late-stage functionalization .

- Boc (tert-butoxycarbonyl) : Removed under mild acidic conditions (TFA/DCM), ideal for introducing amine-reactive groups .

- Benzyl : Hydrogenolysis (H₂/Pd-C) allows selective deprotection without disrupting the piperazin-2-one core .

Comparative studies show PMB offers superior compatibility with Grignard and cross-coupling reactions .

What computational tools are effective for predicting the binding modes of this compound to therapeutic targets?

Q. Advanced Research Focus

- Molecular docking (AutoDock Vina, Glide) : Models interactions with Factor Xa (PDB: 1FJS) or MDM2 (PDB: 4HG7) .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- Free energy perturbations (FEP+) : Quantify the impact of substituents (e.g., chloro vs. methyl) on binding affinity .

Validated by correlating computational ΔG values with experimental IC₅₀ data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.